N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl and Trifluoromethyl Groups: These groups can be introduced via substitution reactions using reagents such as phenylboronic acid and trifluoromethyl iodide.
Attachment of the Cyclohex-1-en-1-yl Group: This step involves the addition of the cyclohex-1-en-1-yl group to the ethyl chain, which can be achieved through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7-[3-(methyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7-[3-(fluoro)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
The uniqueness of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its trifluoromethyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C27H25F3N4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H25F3N4/c28-27(29,30)21-12-7-13-22(16-21)34-17-23(20-10-5-2-6-11-20)24-25(32-18-33-26(24)34)31-15-14-19-8-3-1-4-9-19/h2,5-8,10-13,16-18H,1,3-4,9,14-15H2,(H,31,32,33) |
InChI Key |
NFPXFBAETSXEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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